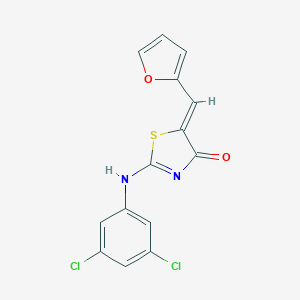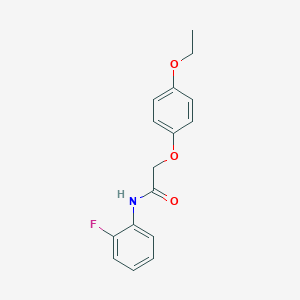![molecular formula C14H16N2O4S B284719 2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid](/img/structure/B284719.png)
2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid, also known as BDPN, is a compound that has gained significant attention in the field of scientific research. This compound is a nicotinic acetylcholine receptor agonist that has the potential to be used in various applications.
作用機序
2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid works by binding to nicotinic acetylcholine receptors and activating them. This activation leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These neurotransmitters are involved in various physiological and biochemical processes, such as learning and memory, mood regulation, and motor control.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve learning and memory, reduce anxiety and depression, and improve motor function. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of 2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid is its specificity for nicotinic acetylcholine receptors. This specificity allows researchers to study the effects of nicotinic acetylcholine receptors without affecting other neurotransmitter systems. However, one of the limitations of this compound is its short half-life, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid in scientific research. One direction is the development of this compound analogs with longer half-lives and improved specificity. Another direction is the use of this compound in the treatment of neurodegenerative diseases. This compound may also be useful in the development of new drugs for the treatment of addiction and mood disorders.
Conclusion:
This compound, or this compound, is a compound that has gained significant attention in the field of scientific research. This compound has been shown to activate nicotinic acetylcholine receptors and has been used in various studies to study the effects of these receptors on neurological processes. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for the use of this compound in scientific research.
合成法
2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid can be synthesized using a multi-step process. The first step involves the synthesis of 2,5-dioxopyrrolidine, which is then reacted with butylamine to form 1-butyl-2,5-dioxopyrrolidine. This compound is then reacted with thiolactic acid to form this compound.
科学的研究の応用
2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid has been used in various scientific research studies. One of the most significant applications of this compound is in the field of neuroscience. This compound has been shown to activate nicotinic acetylcholine receptors, which are involved in various neurological processes. This compound has been used to study the effects of nicotinic acetylcholine receptors on learning and memory, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C14H16N2O4S |
|---|---|
分子量 |
308.35 g/mol |
IUPAC名 |
2-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O4S/c1-2-3-7-16-11(17)8-10(13(16)18)21-12-9(14(19)20)5-4-6-15-12/h4-6,10H,2-3,7-8H2,1H3,(H,19,20) |
InChIキー |
WMQSTCKFNZABQE-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O |
正規SMILES |
CCCCN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O |
溶解性 |
39.9 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B284636.png)
![2-benzyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B284641.png)
![(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B284642.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B284647.png)

![Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284653.png)
![Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B284656.png)
![Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284658.png)
![Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B284659.png)


![Isopropyl 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284663.png)
![1-{7-[3-Methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B284665.png)
![N-(2-methoxyphenyl)-5-methyl-7-(4-propoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284666.png)
